molecular formula C8H6Cl2O3 B15320225 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid CAS No. 35599-92-9

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid

Cat. No.: B15320225
CAS No.: 35599-92-9
M. Wt: 221.03 g/mol
InChI Key: RNUNMXAINWTLGJ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of two chlorine atoms on a phenyl ring and a hydroxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid typically involves the chlorination of phenylacetic acid derivatives. One common method is the reaction of 2,5-dichlorobenzyl chloride with sodium hydroxide to form the corresponding alcohol, which is then oxidized to yield the desired hydroxyacetic acid.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can interact with enzymes and receptors, leading to various biological effects. The chlorine atoms on the phenyl ring can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dichlorophenyl)-2-hydroxyacetic acid
  • 2-(3,5-Dichlorophenyl)-2-hydroxyacetic acid
  • 2-(2,5-Dichlorophenyl)acetic acid

Uniqueness

2-(2,5-Dichlorophenyl)-2-hydroxyacetic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s hydroxyacetic acid moiety also contributes to its distinct properties compared to similar compounds.

Properties

CAS No.

35599-92-9

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6Cl2O3/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

RNUNMXAINWTLGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)O)Cl

Origin of Product

United States

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